molecular formula C16H15N B10841281 2,3,4,11-tetrahydro-1H-benzo[a]carbazole

2,3,4,11-tetrahydro-1H-benzo[a]carbazole

Cat. No.: B10841281
M. Wt: 221.30 g/mol
InChI Key: OOCBASGHISDDOY-UHFFFAOYSA-N
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Description

2,3,4,11-tetrahydro-1H-benzo[a]carbazole is a polycyclic aromatic compound that belongs to the class of benzo[a]carbazoles. It is characterized by a fused ring system that includes both benzene and carbazole units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,11-tetrahydro-1H-benzo[a]carbazole typically involves the intramolecular cyclization of precursor molecules. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired benzo[a]carbazole structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3,4,11-tetrahydro-1H-benzo[a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbazolones and benzazonine-diones.

    Reduction: Fully saturated benzo[a]carbazole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated benzo[a]carbazole derivatives.

Mechanism of Action

The mechanism of action of 2,3,4,11-tetrahydro-1H-benzo[a]carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation . In materials science, its electronic properties are harnessed for use in optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,11-tetrahydro-1H-benzo[a]carbazole is unique due to its specific ring fusion and the presence of both benzene and carbazole units. This structural arrangement imparts unique electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals .

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2,3,4,11-tetrahydro-1H-benzo[a]carbazole

InChI

InChI=1S/C16H15N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h3-4,7-10,17H,1-2,5-6H2

InChI Key

OOCBASGHISDDOY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

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